molecular formula C15H12ClF3N2O3 B1412435 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid CAS No. 1823183-34-1

3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid

Cat. No. B1412435
CAS RN: 1823183-34-1
M. Wt: 360.71 g/mol
InChI Key: MSSVCSYWOHNJBW-UHFFFAOYSA-N
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Description

“3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid” is a chemical compound . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been a hot topic in the pesticide field for many years . The synthesis of these compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid” is characterized by the presence of a fluorine atom and a pyridine in its structure . The molecular weight of a similar compound, N-((3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))METHYLAMINO)(4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLOXY))PHENYL)FORMAMIDE, is 525.23 .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid” include a melting point of 16-20 °C, a boiling point of 50-55 °C/11 mmHg, and a density of 1.524 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid and its derivatives are primarily used in organic chemistry for synthesis and chemical reactions. One study detailed the synthesis of (E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid from 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, which was further transformed into various compounds through a series of reactions, demonstrating the compound's role in the synthesis of complex organic molecules (Bradiaková et al., 2008).
  • Another study highlighted the synthesis of novel compounds by reacting methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, producing acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, indicating the compound's usefulness in creating new molecular structures with potential biological activities (Sokolov & Aksinenko, 2010).

Synthesis of Biologically Active Compounds

  • Some studies focus on the synthesis of biologically active compounds. For example, a study elaborated on the synthesis of pyridine derivatives with various heterocyclic rings, aiming to explore their effects on tumor cell lines. This indicates the potential medicinal and pharmacological applications of derivatives of 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid (Hafez & El-Gazzar, 2020).

Antimicrobial and Antifungal Activities

  • Derivatives of 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid have also been studied for their antimicrobial and antifungal activities. A study synthesized new heterocyclic compounds containing a coumarin ring and evaluated their pharmacological effects, including potential cytotoxicity activity against breast carcinoma cell lines, indicating the compound's relevance in the development of new therapeutic agents (Fikry et al., 2015).

Safety and Hazards

This compound may cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of new agrochemicals in which both nontarget resistance and target resistance have not evolved is a consensus .

properties

IUPAC Name

3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3/c16-10-7-9(15(17,18)19)8-21-14(10)24-12-4-2-1-3-11(12)20-6-5-13(22)23/h1-4,7-8,20H,5-6H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSVCSYWOHNJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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